

Molecular weight and formula of 2-Butylbenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butylbenzo[d]isothiazol-3(2H)-one

Cat. No.: B039942

[Get Quote](#)

An In-depth Technical Guide to 2-Butylbenzo[d]isothiazol-3(2H)-one

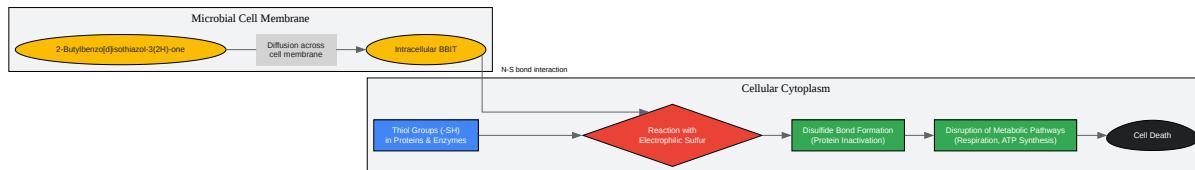
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Butylbenzo[d]isothiazol-3(2H)-one**, a potent antimicrobial agent. This document consolidates key chemical data, detailed experimental protocols for synthesis and antimicrobial testing, and a summary of its mechanism of action, tailored for professionals in research and drug development.

Core Compound Properties

2-Butylbenzo[d]isothiazol-3(2H)-one, also known as Butyl Benzisothiazolinone (BBIT), is a synthetic heterocyclic organic compound recognized for its broad-spectrum biocidal activity.^[1] It is utilized as a preservative and antimicrobial agent in various industrial and commercial applications, including paints, coatings, and personal care products, to prevent microbial degradation.^[1]

Quantitative Data Summary


The fundamental physicochemical properties of **2-Butylbenzo[d]isothiazol-3(2H)-one** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NOS	[2] [3]
Molecular Weight	207.29 g/mol	[2] [3]
CAS Number	4299-07-4	[2] [3]
Appearance	White to off-white powder or liquid	
Solubility	Soluble in DMSO (50 mg/mL)	[3]
Boiling Point	332.921 °C at 760 mmHg	
Storage (Pure Form)	-20°C for 3 years	[3]
Storage (In Solvent)	-80°C for 1 year	[3]

Mechanism of Action

The biocidal activity of isothiazolinones, including **2-Butylbenzo[d]isothiazol-3(2H)-one**, is primarily attributed to a two-step mechanism. The process begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage that leads to cell death.[\[4\]](#)

The core of this mechanism involves the electrophilic sulfur atom in the isothiazolinone ring. This sulfur atom readily reacts with nucleophilic thiol groups (-SH) found in the cysteine residues of essential proteins and enzymes within the microbial cell.[\[2\]](#)[\[5\]](#) This interaction leads to the formation of disulfide bonds, causing a disruption of vital cellular processes.[\[2\]](#) Key metabolic pathways, including respiration and energy generation (ATP synthesis), are rapidly inhibited.[\[6\]](#) The subsequent destruction of protein thiols and the production of free radicals result in cell death.[\[6\]](#)

[Click to download full resolution via product page](#)

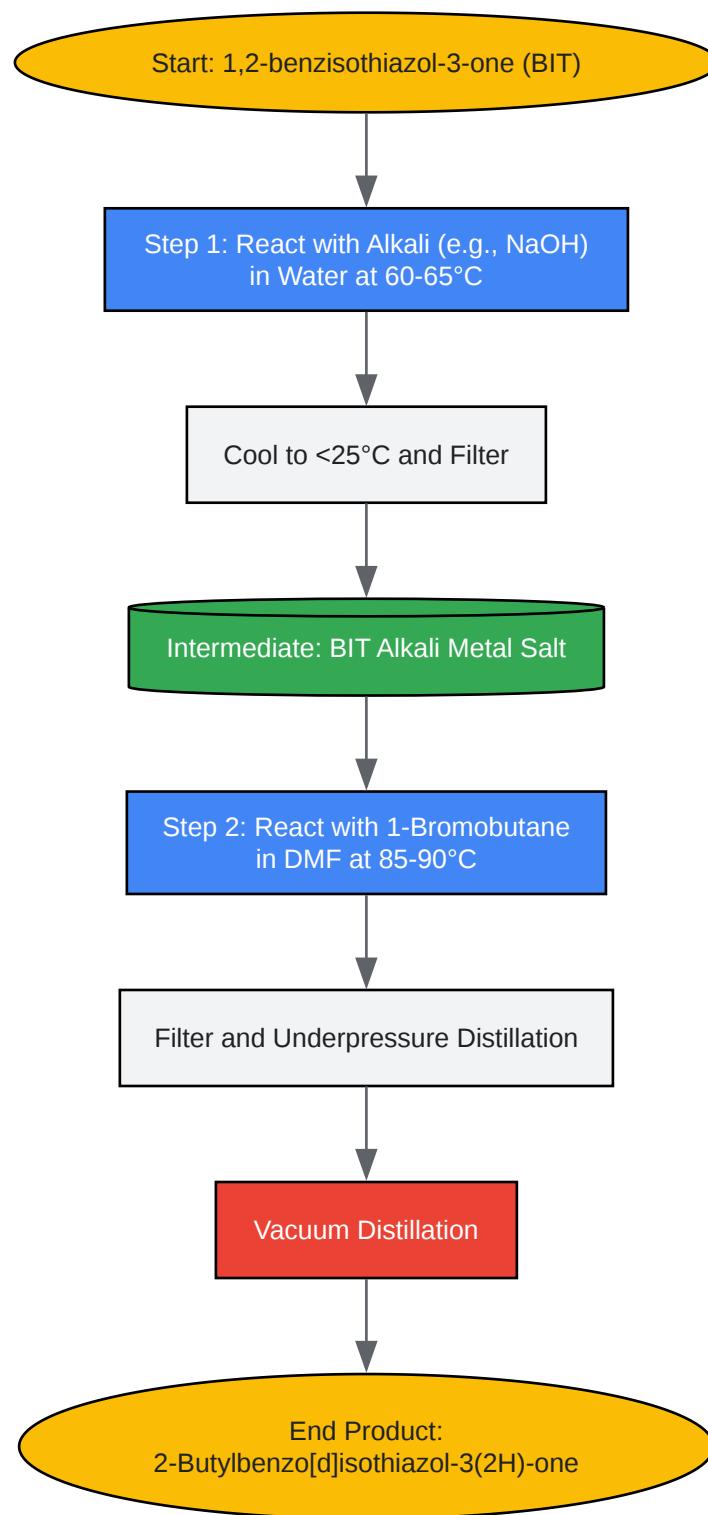
Mechanism of Action of **2-Butylbenzo[d]isothiazol-3(2H)-one**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of **2-Butylbenzo[d]isothiazol-3(2H)-one**.

Synthesis of **2-Butyl-1,2-benzisothiazol-3-one**

A common method for the synthesis of 2-Butyl-1,2-benzisothiazol-3-one involves a two-step process starting from 1,2-benzisothiazol-3-one (BIT).


Step 1: Formation of the Alkali Metal Salt

- In a reaction vessel, dissolve 1,2-benzisothiazol-3-one (BIT) in water.
- Add a solution of an alkali, such as sodium hydroxide (NaOH), to the BIT solution. The molar ratio of BIT to alkali should be approximately 1:1.03.
- Heat the mixture to 60-65°C and maintain this temperature for 15-25 minutes with stirring until the BIT is completely dissolved.
- Cool the resulting solution to below 25°C to allow the alkali metal salt of BIT to crystallize.

- Filter the crystals and dry them in an oven.

Step 2: Reaction with Halogenated Normal Butane

- In a separate reaction vessel, add the dried BIT alkali metal salt to an aprotic polar solvent such as N,N-dimethylformamide (DMF).
- Add a halogenated normal butane, preferably 1-bromobutane.
- Heat the reaction mixture to 85-90°C and maintain for approximately 5 hours with continuous stirring.
- After the reaction is complete, filter the mixture.
- The filtrate is then subjected to underpressure distillation to remove the solvent.
- The resulting bullion is further purified by vacuum distillation to obtain 2-butyl-1,2-benzisothiazole-3-ketone with a purity of >96% as determined by HPLC.

[Click to download full resolution via product page](#)

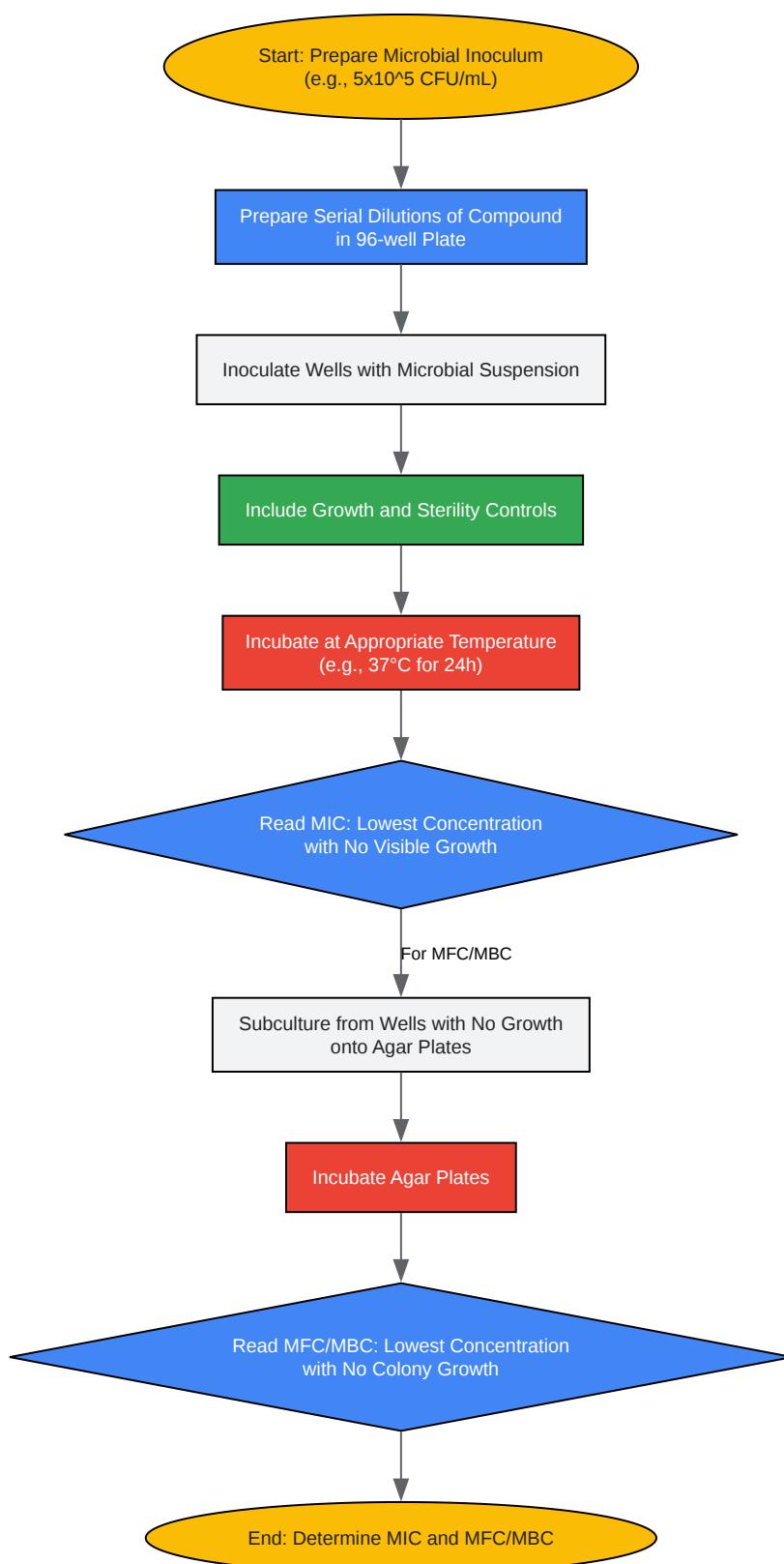
General workflow for the synthesis of the target compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

- 96-well microtiter plates
- Bacterial or fungal strains for testing
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **2-Butylbenzo[d]isothiazol-3(2H)-one** stock solution
- Sterile diluent (e.g., saline or broth)
- Incubator


Procedure:

- Preparation of Inoculum:
 - Culture the microbial strain on a suitable agar medium.
 - Prepare a suspension of the microorganism in a sterile diluent to a concentration of approximately 1×10^8 CFU/mL (equivalent to a 0.5 McFarland standard).
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Dilutions:
 - Prepare a series of twofold dilutions of the **2-Butylbenzo[d]isothiazol-3(2H)-one** stock solution in the appropriate broth medium in the wells of the microtiter plate. The final volume in each well should be 100 μ L.

- Inoculation:
 - Add 100 μ L of the prepared microbial inoculum to each well, resulting in a final volume of 200 μ L and the target inoculum concentration.
 - Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation:
 - Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).
- Determination of MIC:
 - The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC):

- Following the MIC determination, subculture a small aliquot (e.g., 10-20 μ L) from each well showing no visible growth onto a suitable agar medium.
- Incubate the agar plates until growth is visible in the subculture from the growth control well.
- The MFC/MBC is the lowest concentration of the compound that results in a significant reduction (e.g., $\geq 99.9\%$) in the number of viable colonies compared to the initial inoculum.[\[7\]](#)

[Click to download full resolution via product page](#)

Workflow for MIC and MFC/MBC determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbino.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Butylbenzo[d]isothiazol-3(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039942#molecular-weight-and-formula-of-2-butylbenzo-d-isothiazol-3-2h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com